(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol (1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18346726
InChI: InChI=1S/C7H12O3/c8-4-5-2-1-3-6(9)7(5)10/h1,3,5-10H,2,4H2
SMILES:
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol

CAS No.:

Cat. No.: VC18346726

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,6R)-6-(Hydroxymethyl)-3-cyclohexene-1,2-diol -

Specification

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name 6-(hydroxymethyl)cyclohex-3-ene-1,2-diol
Standard InChI InChI=1S/C7H12O3/c8-4-5-2-1-3-6(9)7(5)10/h1,3,5-10H,2,4H2
Standard InChI Key JIULRVIFQNXLCR-UHFFFAOYSA-N
Canonical SMILES C1C=CC(C(C1CO)O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a cyclohexene backbone with three stereogenic centers at positions 1, 2, and 6, all in the R-configuration. Key structural elements include:

  • A 3-cyclohexene ring with a double bond between C3 and C4, introducing ring strain and planar geometry.

  • Hydroxyl groups at C1 and C2, enabling hydrogen bonding and acid-base reactivity.

  • A hydroxymethyl group (-CH2_2OH) at C6, providing a primary alcohol functionality for further derivatization .

The SMILES notation C1C=C[C@H]([C@@H]([C@H]1CO)O)O\text{C1C=C[C@H]([C@@H]([C@H]1CO)O)O} explicitly defines the stereochemistry , while the InChIKey JIULRVIFQNXLCR-FSDSQADBSA-N\text{JIULRVIFQNXLCR-FSDSQADBSA-N} facilitates database searches .

Conformational Analysis

Density functional theory (DFT) studies on analogous cyclohexane diols suggest that the chair-like conformation minimizes steric hindrance between substituents . The trans-diaxial arrangement of the C1 and C2 hydroxyl groups likely stabilizes the molecule through intramolecular hydrogen bonding, while the hydroxymethyl group adopts an equatorial position to avoid 1,3-diaxial interactions .

Synthetic Methodologies

Borohydride Reduction of Keto Intermediates

A reported synthesis begins with a bicyclic ketone intermediate, which undergoes stereoselective reduction using lithium borohydride (LiBH4_4) in tetrahydrofuran (THF)/water . This step installs the hydroxymethyl group while preserving the cyclohexene ring’s integrity:

Cyclohexenone derivative+LiBH4THF/H2O(1R,2R,6R)-product[5]\text{Cyclohexenone derivative} + \text{LiBH}_4 \xrightarrow{\text{THF/H}_2\text{O}} (1R,2R,6R)\text{-product} \quad[5]

The reaction proceeds via a chelation-controlled mechanism, where the borohydride selectively attacks the ketone’s Re face, dictated by the existing stereochemistry of the cyclohexene ring .

Stereochemical Control

Kinetic resolution using chiral catalysts, such as tetrapeptide-based systems, has been employed for related cyclohexane diols . DFT calculations indicate that trans-diols like (1R,2R)-cyclohexane-1,2-diol exhibit lower activation barriers for stereoselective acyl transfer compared to cis-isomers . Applying similar catalytic systems could enhance enantiomeric excess (ee) in the synthesis of (1R,2R,6R)-6-(hydroxymethyl)-3-cyclohexene-1,2-diol.

Physicochemical Properties

Experimental Data

PropertyValueSource
Molecular formulaC7H12O3\text{C}_7\text{H}_{12}\text{O}_3
Molecular weight144.17 g/mol
Boiling pointNot reported-
Melting pointNot reported-
DensityNot reported-

The lack of experimental data for melting/boiling points necessitates estimation via group contribution methods. For instance, the hydroxyl groups increase hydrophilicity, suggesting solubility in polar solvents like methanol or water .

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Expected signals include:

    • δ 5.5–5.8 ppm (olefinic protons, C3–C4)

    • δ 3.3–4.0 ppm (hydroxymethyl and hydroxyl-bearing methines)

  • IR: Strong O-H stretches (~3400 cm1^{-1}), C=C (1680 cm1^{-1}), and C-O (1100 cm1^{-1}) .

Reactivity and Functionalization

Protection/Deprotection Chemistry

The hydroxyl groups undergo standard protection reactions:

  • Benzylation: Using benzyl bromide/NaH in THF introduces benzyl ethers, enhancing lipophilicity for chromatographic purification .

  • Acetylation: Treatment with acetic anhydride yields triacetyl derivatives, useful in stereochemical analysis .

Oxidation Pathways

The primary alcohol (C6 hydroxymethyl) can be oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4), though this remains unexplored for the target compound. Secondary alcohols (C1/C2) resist oxidation under mild conditions due to steric hindrance .

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